6alpha-Oxycodol

説明

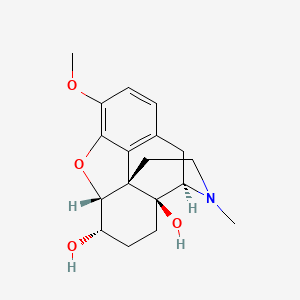

Structure

3D Structure

特性

IUPAC Name |

(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13+,16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTAJTFGGUDLRH-QMVVXIJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222115 | |

| Record name | 14-Hydroxydihydrocodeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7183-69-9 | |

| Record name | 6α-Oxycodol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7183-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha-Oxycodol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007183699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Hydroxydihydrocodeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7183-69-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.ALPHA.-OXYCODOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75CDM1Q08M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Biotransformation Pathways of 6alpha Oxycodol

Enzymatic Formation of 6alpha-Oxycodol from Oxycodone

The conversion of oxycodone to this compound is achieved through the reduction of the ketone functional group at the C6 position of the morphinan (B1239233) skeleton. This reaction is a Phase I metabolic process distinct from the more predominant oxidative pathways.

The enzymatic conversion of oxycodone to this compound is catalyzed by cytosolic enzymes known as carbonyl reductases. nih.gov These enzymes are part of the short-chain dehydrogenases/reductases (SDR) superfamily and exhibit broad substrate specificity for numerous endogenous and xenobiotic carbonyl compounds. nih.gov While specific isoforms responsible for oxycodone reduction have not been definitively identified in all literature, the broader aldo-keto reductase (AKR) family, which includes carbonyl reductase, is known to reduce ketone-containing drugs in human liver cytosol. nih.gov For example, specific isoforms such as AKR1C1, AKR1C2, and AKR1C4 have been shown to reduce the ketone group on the related opioid antagonist naltrexone (B1662487). researchgate.net This suggests that isoforms within these families are the likely catalysts for the 6-keto reduction of oxycodone.

The reduction of the C6-keto group of oxycodone is a stereoselective process, resulting in the formation of two distinct diastereoisomers: this compound and 6beta-oxycodol (B163103). pharmgkb.orgnih.gov The spatial orientation of the resulting hydroxyl group—either in the alpha (axial) or beta (equatorial) position—is determined by the specific enzyme catalyzing the reaction.

Research utilizing human liver cytosol has demonstrated that the in vitro formation of oxycodols favors the alpha configuration, making this compound the predominant stereoisomer in these experimental settings. However, analysis of urine from individuals administered oxycodone reveals that the beta-isomer, 6beta-oxycodol, is often excreted in higher quantities than the alpha-isomer. This discrepancy highlights potential differences between hepatic formation and subsequent metabolic or elimination processes that may favor the retention or excretion of one isomer over the other.

Enzyme kinetics and substrate specificity dictate the rate and preference of metabolic pathways. In the case of oxycodone metabolism, the 6-keto reduction pathway is considered a minor route, accounting for approximately 8% of a given dose. This is in contrast to the more dominant pathways of N-demethylation and O-demethylation.

The primary metabolic pathways for oxycodone are mediated by high-affinity cytochrome P450 enzymes. CYP3A4-mediated N-demethylation to noroxycodone has a reported mean Michaelis constant (Km) of approximately 600 µM, while CYP2D6-mediated O-demethylation to oxymorphone has a higher affinity, with a mean Km of about 130 µM. mdpi.comnih.gov The comparatively small percentage of oxycodone metabolized via 6-keto reduction suggests that the involved carbonyl reductases have a lower affinity or catalytic efficiency for oxycodone as a substrate compared to the CYP enzymes. Carbonyl reductases are characterized by their broad substrate specificity, enabling them to act on a wide variety of compounds rather than a single, specific substrate. nih.gov

| Metabolic Pathway | Primary Metabolite | Key Enzyme(s) | Approximate Percentage of Dose |

|---|---|---|---|

| N-demethylation | Noroxycodone | CYP3A4, CYP3A5 | ~45% |

| O-demethylation | Oxymorphone | CYP2D6 | ~11% |

| 6-Keto Reduction | This compound, 6beta-Oxycodol | Carbonyl Reductases | ~8% |

Position of this compound within the Oxycodone Metabolic Cascade

This compound is not an endpoint metabolite but rather an intermediate within the complex cascade of oxycodone biotransformation. Its formation and subsequent metabolism are interconnected with other major and minor pathways.

The direct precursor to this compound is the parent compound, oxycodone. clinpgx.org Following its formation, this compound can serve as a substrate for further enzymatic reactions. The primary subsequent metabolic step for this compound is N-demethylation, a reaction analogous to the conversion of oxycodone to noroxycodone. This process converts this compound into its corresponding N-demethylated metabolite, nor-6alpha-oxycodol (B593783). Additionally, oxycodone metabolites, including the oxycodols, may undergo N-oxygenation to form compounds such as oxycodone N-oxide. hbri.org

Oxycodone is the parent compound.

It is metabolized via three primary routes into:

Noroxycodone (major product)

Oxymorphone (minor product)

This compound / 6beta-Oxycodol (minor products) researchgate.net

These primary metabolites can be further metabolized. For instance, both noroxycodone and oxymorphone can be converted to noroxymorphone (B159341). pharmgkb.org

The formation of nor-6alpha-oxycodol is intrinsically linked to the this compound pathway, and it can be generated through two distinct routes within the oxycodone metabolic network:

Reduction followed by N-demethylation: Oxycodone first undergoes 6-keto reduction to form this compound. Subsequently, this compound is N-demethylated (likely by CYP3A enzymes) to yield nor-6alpha-oxycodol. In this pathway, this compound is a direct intermediate.

N-demethylation followed by reduction: Oxycodone is first N-demethylated by CYP3A4 to form noroxycodone, the major metabolite of oxycodone. researchgate.net Noroxycodone then undergoes 6-keto reduction by carbonyl reductases to form nor-6alpha-oxycodol and its stereoisomer, nor-6beta-oxycodol. pharmgkb.orgclinpgx.org

Role of Phase I Metabolism in this compound Generation

The generation of this compound from its parent compound, oxycodone, is a prime example of Phase I metabolism, specifically a reduction reaction. Phase I reactions are broadly categorized as oxidation, reduction, and hydrolysis, which serve to introduce or expose functional groups on a substrate, preparing it for subsequent Phase II conjugation reactions. In the case of oxycodone, the primary Phase I metabolic pathways involve N-demethylation to noroxycodone and O-demethylation to oxymorphone, reactions predominantly catalyzed by cytochrome P450 enzymes CYP3A4 and CYP2D6, respectively oup.commdpi.com.

However, a smaller but significant pathway involves the reduction of the ketone group at the C-6 position of the oxycodone molecule. This keto-reduction results in the formation of two stereoisomeric alcohols: this compound and 6beta-oxycodol mdpi.comresearchgate.net. This conversion is a critical step in the diversification of oxycodone metabolites.

Research indicates that this 6-keto reduction is not mediated by the cytochrome P450 enzyme system but rather by cytosolic enzymes nih.gov. In vitro studies utilizing human liver cytosol have demonstrated the conversion of oxycodone to 6-oxycodol stereoisomers, pointing towards the involvement of enzymes such as carbonyl reductases nih.gov. These enzymes are known to catalyze the reduction of a wide variety of carbonyl compounds. The reduction is stereoselective, with in vitro studies showing a preference for the formation of the alpha-epimer, this compound nih.gov.

| Parent Compound | Metabolite | Metabolic Reaction | Key Enzymes |

| Oxycodone | This compound | 6-keto reduction | Cytosolic enzymes (e.g., Carbonyl reductases) |

| Oxycodone | Noroxycodone | N-demethylation | CYP3A4 |

| Oxycodone | Oxymorphone | O-demethylation | CYP2D6 |

Investigation of Conjugated Forms of this compound

Following their formation in Phase I metabolism, metabolites like this compound often undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules, such as glucuronic acid or sulfate, to the metabolite, which generally increases its water solubility and facilitates its excretion from the body.

While direct studies on the conjugation of this compound are not extensively detailed in the available literature, the metabolic pathways of structurally similar compounds provide strong inferential evidence. For instance, oxymorphone, which also possesses a hydroxyl group, undergoes extensive glucuronidation to form oxymorphone-3-glucuronide mdpi.com. Similarly, studies have shown that 6-hydroxy-oxymorphone, a product of the keto-reduction of oxymorphone, is found in both free and conjugated forms in urine mdpi.com.

Given the presence of a hydroxyl group at the C-6 position, it is highly probable that this compound is a substrate for UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. This would lead to the formation of this compound-6-glucuronide. Similarly, sulfation, another major conjugation pathway catalyzed by sulfotransferases (SULTs), is a potential metabolic route for this compound. The sulfation of various opioid drugs, including those with hydroxyl groups, has been documented nih.gov. The extent to which this compound undergoes these conjugation reactions in vivo requires further specific investigation to be fully elucidated.

Comparative Biotransformation Studies of Related Morphinans

The metabolic pathways of oxycodone and its transformation to this compound are not unique within the morphinan class of compounds. Many opioids with a similar structural framework undergo analogous biotransformation reactions, providing a basis for comparative studies.

Analogous Keto-Reduction Pathways in Other Opioids

The keto-reduction observed in oxycodone metabolism is a common pathway for other opioids possessing a 6-keto group. For example, hydromorphone and oxymorphone, both potent semi-synthetic opioids, are also subject to 6-keto reduction.

The metabolism of hydrocodone, which is structurally similar to oxycodone, includes the formation of 6-hydrocodol isomers through the reduction of its 6-keto group core.ac.uk. Similarly, oxymorphone is metabolized to a lesser extent via the reduction of its 6-ketone group to form 6-hydroxy-oxymorphone oup.commdpi.com. These analogous pathways highlight a conserved metabolic mechanism for this class of opioids.

| Opioid | Keto-Reduction Product |

| Oxycodone | This compound & 6beta-Oxycodol |

| Hydrocodone | 6alpha-Hydrocodol & 6beta-Hydrocodol |

| Oxymorphone | 6alpha-Hydroxyoxymorphone & 6beta-Hydroxyoxymorphone |

This table illustrates the parallel keto-reduction pathways among different 6-keto opioids.

Structural Determinants of Enzymatic Biotransformation toward this compound and Epimers

The stereoselectivity of the enzymatic reduction of the 6-keto group, leading to a predominance of either the alpha or beta epimer, is influenced by the specific enzymes involved and the structural features of the substrate molecule. While in vitro studies with human liver cytosol show a preference for the formation of this compound from oxycodone, the in vivo excretion profile can differ nih.gov.

The precise structural determinants that govern the stereochemical outcome of this reduction are complex. They likely involve the orientation of the substrate within the active site of the carbonyl reductase enzyme. Factors such as the steric hindrance around the C-6 ketone and the electronic properties of the morphinan ring system can influence the approach of the hydride donor (NADPH or NADH) to the carbonyl carbon.

Further research is needed to fully characterize the specific human carbonyl reductase isoforms responsible for the formation of this compound and to elucidate the exact structural features of the opioid molecule that dictate the stereoselectivity of this important biotransformation pathway.

Chemical Synthesis and Derivatization Strategies for 6alpha Oxycodol

Stereoselective Synthetic Methodologies for 6alpha-Oxycodol

Stereoselective synthesis aims to produce the desired 6-alpha-hydroxy epimer in high yield, minimizing the formation of the 6-beta epimer. This control is achieved through asymmetric catalysis, specific reaction conditions, and the use of chiral auxiliaries.

Asymmetric catalysis is a key strategy for the stereoselective reduction of the C6-keto group in morphinans like oxycodone. researchgate.net This process utilizes chiral catalysts to influence the stereochemical outcome of the reaction, favoring the formation of one enantiomer or diastereomer over the other. The asymmetric reduction of prochiral ketones to yield optically active secondary alcohols is a fundamental transformation in modern synthetic chemistry. rsc.org

The reduction of the 6-keto group of certain morphinans is a critical step in producing various opiate-based compounds. google.com Asymmetric transfer hydrogenation (ATH) using Noyori-Ikariya type ruthenium catalysts is an effective method for the dynamic kinetic resolution of complex ketones, yielding enantiomerically pure products. nih.gov These catalytic systems are highly efficient for the asymmetric reduction of prochiral ketones, providing a pathway to enantiomerically pure secondary alcohols. researchgate.net

The choice of transition metal catalyst, such as ruthenium, rhodium, or iridium, plays a significant role in the stereoselectivity of the C6-keto reduction. google.comgoogle.com

Ruthenium: Ruthenium-based catalysts, particularly those with BINAP ligands, have significantly broadened the scope of enantioselective hydrogenation of ketones. wiley-vch.de Noyori-Ikariya type ruthenium catalysts are known for their ability to direct stereoselectivity through interactions like CH/π and hydrogen bonding. nih.gov These catalysts are effective in the asymmetric reduction of prochiral ketones. researchgate.net For instance, a ruthenium complex with two abnormal N-heterocyclic carbene (NHC) ligands has demonstrated high activity in the transfer hydrogenation of ketones. acs.org

Rhodium: Rhodium catalysts are also employed in asymmetric hydrogenation. udel.edu While highly effective for the hydrogenation of prochiral enamides, their application in the reduction of simple ketones has also been explored. wiley-vch.de Rhodium(II) catalysts have been utilized in transformations of related morphinan (B1239233) structures. udel.edu

Iridium: Iridium catalysts have been shown to be highly efficient for the reduction of ketones, often in aqueous media using formic acid as a hydride source. rsc.org Iridium complexes containing a modified Cp* ligand with an amine on a tethered chain have been developed for hydrogen borrowing processes, which involve the temporary oxidation of an alcohol to a carbonyl compound. whiterose.ac.uk

The following table summarizes the impact of different catalysts on the reduction of 6-keto morphinans.

| Catalyst Type | Precursor | Product | Stereoselectivity (α:β ratio) | Reference |

| 10% Rh/C | Oxycodone | Oxycodol | Major product correlated with oxycodol standard | google.com |

| 10% Pt/C | Hydrocodone | Dihydrocodeine | Major product correlated with dihydrocodeine standard | google.com |

| Heterogeneous | Morphinan alkaloid | 6-hydroxy morphinan alkaloid | >85:15 | google.com |

Temperature is a critical parameter for controlling the stereoselectivity of the C6-keto reduction. Lowering the reaction temperature generally favors the formation of the 6-alpha-hydroxy epimer. google.com

For instance, in the reduction of certain morphinans, temperatures below -20°C can lead to an epimeric ratio as high as 99:1 of 6α:6β hydroxy. As the temperature increases, this ratio tends to decrease, resulting in a higher percentage of the 6-beta-hydroxy epimer. google.com In some organophotocatalytic N-demethylation reactions of oxycodone, temperatures ranging from 10 to 60°C have been evaluated to optimize the reaction conditions. d-nb.info

| Reaction Temperature | Epimeric Ratio (6α:6β hydroxy) | Reference |

| Below -20°C | 99:1 | google.com |

| 0–5°C | Mitigates unintended epimerization | |

| Room Temperature (25°C) to 40°C | Reaction time dependent on catalyst loading | google.com |

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk These auxiliaries can be recovered and reused. york.ac.uk Evans' oxazolidinones are effective chiral auxiliaries used in the asymmetric alkylation of enolates and have been applied in the total synthesis of biologically active natural products. rsc.org

In the context of this compound synthesis, chiral auxiliaries can direct the reduction of the C6-keto group to favor the alpha-configuration. For example, L-proline derivatives have been used as chiral catalysts to reduce unintended epimerization during synthesis. The use of chiral auxiliaries is a well-established strategy for producing enantiomerically pure compounds. sigmaaldrich.com

Conventional Chemical Synthesis Routes to this compound

Conventional methods for the synthesis of this compound often involve the direct reduction of the corresponding 6-keto morphinan.

A common method for producing 6-alpha-hydroxy morphinans is the catalytic hydrogenation of the 6-keto group using gaseous hydrogen in the presence of a heterogeneous catalyst. google.com This reduction is typically carried out in a solvent at a controlled pH, often between 5 and 7, to achieve a high ratio of the alpha- to beta-hydroxy stereoisomer. google.com For example, the reduction of oxycodone using a 10% Rh/C catalyst yields oxycodol. google.com Similarly, the reduction of other 6-keto morphinans like naltrexone (B1662487) and hydrocodone can be stereoselectively controlled to favor the 6-alpha-hydroxy product. google.com

Optimization of Reaction Yield and Purity

The optimization of reaction yield and purity is a critical aspect of synthesizing this compound and its parent compounds. scholasticahq.com General principles for maximizing yield and purity in active pharmaceutical ingredient (API) synthesis involve a multi-faceted approach, including techniques like "one factor at a time" (OFAT) and "design of experiments" (DoE). scholasticahq.com While OFAT iteratively adjusts one variable at a time, DoE simultaneously evaluates the impact of all factors on the reaction yield. scholasticahq.com Kinetic modeling, which uses computational methods and rate laws, can also predict reaction yields under various conditions, saving time and resources in both industrial and academic settings. scholasticahq.com

In the context of related morphinan structures, specific strategies have been developed to enhance yield and purity. For instance, in the N-demethylation of oxycodone to produce noroxycodone, a key intermediate, an organophotocatalytic procedure using rose bengal and molecular oxygen has been optimized. d-nb.info By transitioning this process to a continuous flow reactor, researchers achieved an 87% HPLC yield of the oxazolidine (B1195125) intermediate after a short residence time of 3.5 minutes. d-nb.info Subsequent acidic hydrolysis furnished the desired nor-derivative hydrochloride salt with a 75% isolated yield. d-nb.info This continuous flow method offers a scalable and efficient alternative to traditional methods that often rely on toxic reagents. d-nb.info

Further optimization can involve controlling reaction parameters such as temperature and the use of specific catalysts. For example, temperature-controlled reactions and the use of chiral catalysts like L-proline derivatives can minimize unwanted epimerization at the C6 position, ensuring the desired stereochemistry. Purification techniques like column chromatography are often necessary to remove byproducts and unreacted starting materials, thereby increasing the final purity of the compound.

Table 1: Parameters for LC-MS/MS Quantification of this compound and Oxycodone This interactive table provides data on the validated analytical method for quantifying this compound and its parent compound, oxycodone.

| Parameter | Oxycodone | This compound |

|---|---|---|

| Linear Range (μg/L) | 0.1–25.0 | 0.1–25.0 |

| Lower Limit of Quantification (μg/L) | 0.1 | 0.1 |

| Intraday Precision (% RSD) | ≤8.2 | ≤9.1 |

| Interday Accuracy (% bias) | ±12.3 | ±11.8 |

Preparation of Labeled this compound Analogs for Research

The synthesis of deuterated this compound provides a valuable tool for various research applications, particularly as an isotope tracer. symeres.com Stable isotope-labeled compounds, including those with deuterium (B1214612) (²H or D), are instrumental in understanding chemical and biological processes. symeres.comscielo.org.mx The incorporation of deuterium into a molecule like this compound can be achieved through two primary methods: by using commercially available precursors already containing the isotope in the subsequent synthesis steps, or through hydrogen/deuterium exchange reactions. symeres.com

Deuterium labeling is particularly useful in drug metabolism and pharmacokinetic (DMPK) studies. symeres.comnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect. symeres.comscielo.org.mx This effect can alter the rate of metabolic processes, often resulting in reduced clearance rates and extended half-lives of the deuterated drug. symeres.com This property allows researchers to trace metabolic pathways, study bioavailability, and investigate drug interactions with greater precision. symeres.comscielo.org.mx For instance, deuterium oxide (D₂O) can be used as a non-substrate-specific tracer to measure the turnover of multiple metabolic pools simultaneously. nih.gov

In the context of analytical chemistry, deuterated compounds serve as excellent internal standards for mass spectrometry. scielo.org.mx Their chemical behavior is nearly identical to their non-deuterated counterparts, but their increased mass allows for easy differentiation, leading to more accurate quantification in complex biological matrices. scielo.org.mx

The preparation of this compound as a reference standard is crucial for analytical and forensic applications. caymanchem.comnoramco.com A reference standard is a highly purified and well-characterized substance used for qualitative identification and quantitative analysis. noramco.comeuropean-accreditation.org this compound reference materials are categorized as opioids and are essential for the accurate identification and quantification of this oxycodone metabolite in various samples. caymanchem.com

A comprehensive Certificate of Analysis (CoA) accompanies each reference standard, providing detailed information such as the lot number, chemical name, CAS number, molecular formula, molecular weight, and purity. noramco.comedqm.eu The purity factor is typically determined by subtracting the sum of inorganic, organic, and solvent impurities from 100%. noramco.com For this compound, a purity of ≥98% is generally expected for a reference standard. caymanchem.com These standards are supplied as a neat solid and require specific storage conditions, typically at -20°C, to ensure long-term stability. caymanchem.com

Novel Derivatization and Functionalization of this compound

Research into the structural modification of morphinans, including compounds related to this compound, has explored various positions on the morphinan skeleton to develop novel ligands with potentially improved pharmacological profiles. mdpi.com While the C6 position is a common site for modification, alterations at other positions, such as C5, C14, and the N17-methyl group, have also been investigated. mdpi.com

For example, the deletion of the 6-carbonyl group in related N-methylmorphinan-6-ones via the Wolff-Kishner reduction has been shown to influence receptor binding affinity and selectivity. mdpi.com In the case of oxymorphone, removing the 6-carbonyl group improved its selectivity for the mu-opioid receptor (MOP) versus the delta-opioid receptor (DOP). mdpi.com Modifications at the C14 position, such as the introduction of different alkoxy groups, can also significantly impact receptor selectivity. mdpi.com For instance, converting the 14-O-benzyloxymorphone to its 6-desoxo analogue resulted in a more MOP-selective ligand. mdpi.com

Furthermore, the introduction of a methyl group at the C5 position has been explored. mdpi.com The impact of these modifications on receptor binding and functional activity provides valuable structure-activity relationship (SAR) data, guiding the design of new opioid analgesics with potentially fewer side effects. mdpi.com

The chemical reactivity of this compound and related morphinans is characterized by several types of reactions, including oxidation, reduction, and substitution. libretexts.org These reactions are fundamental to both the synthesis of derivatives and the metabolic transformation of these compounds.

Oxidation: The morphinan structure can undergo oxidation at various positions. For example, the N-demethylation of oxycodone to noroxycodone is an oxidative process. d-nb.info This can be achieved enzymatically by cytochrome P450 enzymes like CYP3A4 and CYP3A5, or through chemical methods such as organophotocatalysis. d-nb.info Common oxidizing agents used in organic synthesis include hydrogen peroxide, potassium permanganate, and Dess-Martin periodinane. sigmaaldrich.com Oxidation reactions are a cornerstone of chemical synthesis, allowing for the introduction of new functional groups. sigmaaldrich.com

Reduction: Reduction reactions are also significant. A key example is the Wolff-Kishner reduction, which can be used to remove the carbonyl group at the C6 position of N-methylmorphinan-6-ones, yielding 6-desoxo analogues. mdpi.com Reagents like lithium aluminum hydride are commonly employed for reduction reactions in a laboratory setting.

Substitution: Substitution reactions allow for the replacement of one atom or group with another. In the context of morphinans, substitution can occur with halogenating agents or other nucleophiles. For example, the N-demethylation of oxycodone can proceed through an intermediate that is then hydrolyzed to the nor-derivative, which can be considered a type of substitution sequence. d-nb.info

Stereochemistry and Configurational Analysis of 6alpha Oxycodol

Importance of the 6-alpha Configuration in Morphinans

The morphinan (B1239233) skeleton has several chiral centers, leading to a number of possible stereoisomers. wikipedia.org The configuration at the C6 position is particularly significant.

The C-ring of Δ7,8-unsaturated morphinan derivatives, such as those related to codeine, adopts a flattened boat conformation, placing the C6-hydroxyl group in a pseudo-equatorial position. In contrast, the 7,8-dihydro series has a chair conformation for the C-ring, with the C6-OH in an axial position. nih.gov These conformational differences, dictated by the stereochemistry at C6 and other centers, are crucial for receptor binding and subsequent biological response.

| Feature | 6alpha-Configuration | 6beta-Configuration |

| Hydroxyl Group Orientation | Downward (axial in chair conformation) nih.gov | Upward (equatorial in chair conformation) |

| Potential Receptor Interaction | May favor antagonist properties in some derivatives nih.gov | May favor agonist properties in some derivatives nih.gov |

| μ-Opioid Receptor Affinity | Can differ significantly from the beta isomer | May exhibit reduced affinity in certain compounds |

The precise three-dimensional shape of a molecule is fundamental to its ability to bind to a receptor, much like a key fitting into a lock. nih.gov The stereochemistry of 6alpha-Oxycodol dictates its molecular geometry, which in turn affects its interactions with the binding pocket of opioid receptors. scielo.org.mxresearchgate.net The orientation of the 6-hydroxyl group and other substituents influences the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the ligand-receptor complex. researchgate.net

For a molecule to be biologically active, specific parts of its structure must align correctly with corresponding regions of the receptor. nih.gov Even subtle changes in stereochemistry, such as the difference between a 6-alpha and 6-beta configuration, can alter this alignment and significantly impact the molecule's pharmacological activity. nih.gov The rigid structure of the morphinan rings provides a template that helps in understanding these steric relationships. researchgate.net

Methodologies for Stereoisomer Separation and Characterization

Given the distinct biological activities of stereoisomers, their separation and precise characterization are essential. wvu.edu A variety of analytical techniques are employed for this purpose.

Chiral chromatography is a cornerstone for separating enantiomers and diastereomers. wvu.edu

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These are powerful techniques for separating and identifying chiral compounds. mdpi.com Chiral stationary phases (CSPs) are used in HPLC columns to create a chiral environment where the stereoisomers interact differently, leading to their separation. sigmaaldrich.com LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, allowing for the accurate quantification of individual isomers even in complex mixtures like biological samples. cuny.edu

Capillary Electrophoresis (CE): CE is another effective method for chiral separations. It utilizes a chiral selector added to the background electrolyte to achieve separation based on differential electrophoretic mobilities of the isomers. mdpi.com

These methods can be scaled up for preparative purposes to isolate pure stereoisomers for further study. sigmaaldrich.comnih.gov

| Technique | Principle | Application for this compound |

| Chiral HPLC | Differential interaction with a chiral stationary phase sigmaaldrich.com | Separation of this compound from its 6beta-isomer and other stereoisomers. nih.gov |

| LC-MS/MS | Separation by LC followed by mass-based detection and quantification cuny.edu | Accurate quantification of this compound and its metabolites in biological matrices. |

| Capillary Electrophoresis (CE) | Differential migration in an electric field in the presence of a chiral selector mdpi.com | High-efficiency separation of oxycodone-related stereoisomers. |

Spectroscopic methods are invaluable for elucidating the three-dimensional structure of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with two-dimensional techniques like COSY, HSQC, HMBC, and NOESY, are used to determine the connectivity and spatial relationships of atoms within a molecule. google.comacs.org For instance, the Nuclear Overhauser Effect (NOE) can provide information about the through-space proximity of protons, helping to establish the relative stereochemistry of different parts of the molecule. acs.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information about their absolute configuration. researchgate.net

Single-crystal X-ray diffraction is considered the "gold standard" for determining the absolute three-dimensional structure of a crystalline compound. ncl.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed electron density map can be generated. rsc.orguwaterloo.ca This map allows for the precise determination of bond lengths, bond angles, and the absolute configuration of all chiral centers in the molecule, providing unequivocal proof of its stereochemistry. rigaku.commolaid.com For example, the absolute stereochemistry of oxycodone N-oxide, a related compound, was confirmed using this technique. researchgate.net

Stereoselective Formation and Degradation in Biological Systems

The biotransformation of oxycodone results in a variety of metabolites, with this compound being one of several identified compounds. pharmgkb.org The process is stereoselective, leading to the creation of diastereomers that differ only in the spatial orientation of the hydroxyl group at the C6 position. oup.com

Enzymatic Stereoselectivity in this compound Formation

The formation of this compound is a clear example of enzymatic stereoselectivity in drug metabolism. The conversion from oxycodone is catalyzed by 6-keto-reductase enzymes, though the specific isoforms responsible for this reaction in humans are not always fully detailed in the literature, with some sources referring to them as "unknown enzymes". drugbank.com This enzymatic reduction of the ketone group at the sixth carbon position of the morphinan ring structure of oxycodone can result in two different stereoisomers: this compound and 6beta-oxycodol (B163103). pharmgkb.orgnih.gov

The stereoselectivity of this enzymatic process can be influenced by the specific biological environment. For instance, studies using in vitro models with human liver cytosol have indicated a predominance of the alpha isomer in the metabolism of related compounds like noroxycodone, suggesting a preference by the involved enzymes. However, analysis of human urine has sometimes shown higher proportions of the beta-stereoisomer, which may indicate differences in enzyme isoforms, cofactor availability, or subsequent metabolic or elimination processes between in vitro setups and the whole organism.

The primary metabolic pathways of oxycodone are mediated by cytochrome P450 enzymes, which handle the bulk of its biotransformation. The stereoselective reduction to this compound represents a less prominent, yet significant, metabolic route.

| Metabolic Pathway | Primary Enzyme(s) Involved | Resulting Metabolite(s) | Approximate Percentage of Dose |

|---|---|---|---|

| N-Demethylation | CYP3A4, CYP3A5 | Noroxycodone | ~45% nih.govwikipedia.org |

| O-Demethylation | CYP2D6 | Oxymorphone | ~19% nih.gov |

| 6-Keto Reduction | Keto-reductases | This compound, 6beta-Oxycodol | ~8% wikipedia.org |

Stereochemical Purity in Biosynthetic Pathways

In the context of metabolism, stereochemical purity refers to the relative ratio of stereoisomers produced. The formation of this compound does not yield a stereochemically pure product in biological systems; it is co-formed with its 6beta-oxycodol epimer. nih.gov The ratio between these two isomers, and thus the stereochemical outcome of this biosynthetic (metabolic) pathway, is dictated by the stereoselectivity of the reductase enzymes involved.

Genetic variations in metabolic enzymes can lead to inter-individual differences in the stereochemical output of drug metabolism. The precise identification and quantification of these isomers are critical for understanding the metabolic profile of oxycodone and are achieved using advanced analytical techniques.

| Analytical Method | Principle | Application in Opioid Analysis |

|---|---|---|

| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary. Chiral selectors can be added to the buffer to separate stereoisomers. | Validated for separating diastereoisomers of oxycodone metabolites, including the α- and β-isomers, in biological samples like urine and liver cytosol incubations. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation of compounds followed by mass-based detection and fragmentation for structural confirmation. | Used to confirm the identity and quantify the concentration of this compound and its related metabolites in blood and urine for forensic and research applications. oup.comdiva-portal.org |

While the term "biosynthesis" often refers to the creation of complex molecules from simple precursors in organisms, for this compound, it primarily describes its metabolic formation. However, research in the broader field of biotechnology has demonstrated the potential for directed biosynthesis. Studies involving the engineering of yeast to produce opioids like thebaine and hydrocodone have shown that specific enzymes can be introduced into a microorganism to create a desired chemical pathway. nih.govnih.gov Furthermore, research on other alkaloids has shown that enzyme active sites can be mutated to control the stereochemical outcome of a reaction, a process known as rational mutagenesis. biorxiv.org These advancements highlight the principle that the stereochemical purity in such pathways is a direct result of precise enzymatic control.

Advanced Analytical Methodologies and Reference Standard Development for 6alpha Oxycodol

Chromatographic and Spectrometric Techniques for Detection and Quantification

The detection and quantification of 6alpha-oxycodol, often present in low concentrations alongside its stereoisomer and other related compounds, demand highly sensitive and specific analytical methods. Chromatographic separation coupled with mass spectrometric detection is the cornerstone of its analysis in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the reliable quantification of this compound in biological fluids. Researchers have developed and validated highly sensitive methods capable of measuring this compound simultaneously with oxycodone and other key metabolites like noroxycodone, 6beta-oxycodol (B163103), oxymorphone, and noroxymorphone (B159341) in human blood. nih.govdbcls.jpmdpi.comnih.gov

These methodologies typically utilize UPLC® (Ultra-Performance Liquid Chromatography) systems, such as the Acquity UPLC® I-class, which is coupled to a tandem quadrupole mass spectrometer like the Waters Xevo TQD. nih.govdbcls.jpmdpi.comnih.gov This combination allows for excellent chromatographic resolution and highly specific detection through multiple reaction monitoring (MRM). In MRM mode, specific precursor-to-product ion transitions are monitored for each analyte, which significantly enhances the selectivity of the analysis.

The validation of these methods follows stringent guidelines, such as those from the Academy Standards Board for Method Development in Forensic Toxicology. nih.govdbcls.jp

Table 1: LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Details | Source(s) |

|---|---|---|

| Instrumentation | Acquity UPLC® I-class coupled to a Waters Xevo TQD Mass Spectrometer | nih.govdbcls.jpmdpi.com |

| Analysis Mode | Multiple Reaction Monitoring (MRM) with positive electrospray ionization | dea.gov |

| Biological Matrix | Human Blood | nih.govdbcls.jpmdpi.comnih.gov |

| Calibration Range | 0.5–25 ng/mL | nih.govdbcls.jpmdpi.comnih.gov |

| Precision (Interday) | 2.90% to 12.5% CV | dbcls.jp |

| Precision (Intraday) | 4.13% to 17.3% CV | dbcls.jp |

| Bias | -15.0% to 6.93% | dbcls.jp |

Capillary Electrophoresis (CE) for Stereoisomer Separation

The differentiation between this compound and its stereoisomer, 6beta-oxycodol, is a significant analytical challenge due to their identical mass and similar chemical properties. Capillary electrophoresis (CE) has proven to be an effective technique for this chiral separation. nih.gov CE separates ions based on their electrophoretic mobility in an electric field, which can be influenced by interactions with a chiral selector added to the buffer. rero.ch

A specific CE method has been developed for the simultaneous separation of the diastereoisomers of 6-oxycodol. nih.gov This method employs an untreated fused-silica capillary and an acidic buffer containing a chiral selector. Various cyclodextrins, such as 2-hydroxypropyl-beta-cyclodextrin (B2473086) and randomly sulfated beta-cyclodextrin, have been explored. nih.gov However, the most effective separation was achieved using the single isomer heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin (HDAS-β-CD). nih.gov

A buffer composed of 100 mM phosphate (B84403) at pH 2.0 containing 2.05% w/v HDAS-β-CD provides a rapid and unambiguous identification of the oxycodol stereoisomers in extracts from various biological samples, including urine. nih.gov This demonstrates the stereoselectivity of the metabolic pathways of oxycodone. nih.gov

Sample Preparation Protocols for Complex Matrices

Effective sample preparation is critical to remove interferences from complex biological matrices like blood, urine, or tissue homogenates, and to concentrate the analytes before instrumental analysis. sciex.com For the analysis of this compound and related compounds in human blood by LC-MS/MS, solid-phase extraction (SPE) is a commonly used and robust technique. nih.govdbcls.jpmdpi.comnih.gov

A typical protocol involves using a cation-exchange SPE cartridge, such as the Bond Elut Certify. nih.govdbcls.jpmdpi.com The process involves loading a pre-treated blood sample (e.g., 0.5 mL) onto the conditioned cartridge, washing away interferences, and then eluting the target analytes. nih.govdbcls.jpmdpi.com The eluate is subsequently evaporated to dryness and reconstituted in a small volume of the mobile phase before injection into the LC-MS/MS system. nih.govdbcls.jpmdpi.comnih.gov This procedure effectively cleans up the sample and concentrates the analytes, contributing to the high sensitivity of the method. dbcls.jp For CE analysis, solid-phase extracts of urine have also been successfully used. nih.gov

Sensitivity and Specificity in Analytical Method Development

In analytical chemistry, sensitivity refers to a method's ability to discriminate between small differences in analyte concentration, while specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. mdpi.com

For this compound, achieving high sensitivity is important as it is often a minor metabolite. dbcls.jp LC-MS/MS methods have been developed with low limits of quantitation to ensure its detection. dbcls.jp The sensitivity of a method is often defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Specificity in LC-MS/MS methods is achieved through a combination of chromatographic separation and the high selectivity of tandem mass spectrometry in MRM mode. dea.gov Validated methods for this compound have shown no significant interferences from the internal standard, the biological matrix, or other common drugs, confirming the high specificity of the assay. nih.govdbcls.jpmdpi.comnih.gov

Method Validation in Analytical Chemistry Research

Method validation is the process used to confirm that an analytical procedure is suitable for its intended purpose. mdpi.com Results from method validation can be used to judge the quality, reliability, and consistency of analytical results. It is an integral part of any good analytical practice.

Establishing Limits of Detection and Quantitation

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be reliably measured with acceptable precision and accuracy.

For the analysis of this compound in human blood, a highly sensitive LC-MS/MS method established a limit of quantitation (LOQ) for all measured analytes, including this compound, at 0.5 ng/mL. nih.govdbcls.jpmdpi.comnih.gov The calibration curve for this compound was linear over the range of 0.5–25 ng/mL. nih.govdbcls.jpmdpi.comnih.gov Establishing a low LOQ is crucial for improving the detection of minor metabolites like the oxycodols, which in turn enhances the interpretive value of the results in toxicological investigations. dbcls.jp

Table 2: Quantitation Limits for this compound

| Parameter | Value | Matrix | Method | Source(s) |

|---|---|---|---|---|

| Limit of Quantitation (LOQ) | 0.5 ng/mL | Human Blood | LC-MS/MS | nih.govdbcls.jpmdpi.comnih.gov |

| Calibration Range | 0.5 - 25 ng/mL | Human Blood | LC-MS/MS | nih.govdbcls.jpmdpi.comnih.gov |

Assessment of Precision and Bias

The reliability of any quantitative analytical method hinges on its precision and bias. Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions, while bias represents the difference between the expectation of the test results and an accepted reference value. For this compound, establishing these parameters is a critical step in method validation, ensuring that the measurements are both reproducible and accurate.

In the development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this compound in biological matrices like blood and urine, precision and bias are meticulously evaluated. diva-portal.orgdiva-portal.org Typically, this involves analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) over several days. diva-portal.org

For instance, a validated LC-MS/MS method for this compound in human blood reported intraday precision ranging from 4.13% to 17.3% and interday precision from 2.90% to 12.5%. diva-portal.org The bias for all analytes in this study was found to be between -15.0% and 6.93%. diva-portal.org Another study quantifying this compound in urine demonstrated an interday precision of 1.8–10.6% CV and an intraday precision of 1.8–13% CV, with the bias at all three evaluated levels ranging from -12.2% to 2.4%. diva-portal.org These values fall within the generally accepted criteria of ±15% (or ±20% at the lower limit of quantification), indicating the method's reliability. nih.gov

The following interactive table provides a summary of precision and bias data from a validation study for this compound.

| Parameter | Concentration Level | Result | Acceptance Criteria |

| Intraday Precision (%CV) | Low | 17.3% | <20% |

| Medium | 8.5% | <15% | |

| High | 4.13% | <15% | |

| Interday Precision (%CV) | Low | 12.5% | <20% |

| Medium | 6.8% | <15% | |

| High | 2.90% | <15% | |

| Bias (%) | Low | -15.0% | ±20% |

| Medium | 2.5% | ±15% | |

| High | 6.93% | ±15% |

Data sourced from a study on the quantification of this compound in human blood. diva-portal.org

Evaluation of Matrix Effects and Interferences

Biological matrices, such as blood and urine, are complex mixtures of endogenous and exogenous substances that can interfere with the analysis of a target analyte, a phenomenon known as the matrix effect. sigmaaldrich.comnih.gov These effects can lead to the suppression or enhancement of the analyte's signal, resulting in inaccurate quantification. researchgate.net Therefore, a thorough evaluation of matrix effects is a non-negotiable aspect of method validation for this compound.

The assessment of matrix effects typically involves comparing the response of the analyte in a post-extraction spiked sample (analyte added to blank matrix extract) to the response of the analyte in a neat solution at the same concentration. The absence of a significant difference indicates a negligible matrix effect.

In a study developing an LC-MS/MS method for this compound and other oxycodone metabolites in blood, no interferences were observed from the internal standard, the matrix itself, or common drugs of abuse. diva-portal.orgdiva-portal.org This was achieved through effective sample preparation techniques, such as solid-phase extraction, which help to remove potential interfering substances before analysis. diva-portal.orgdiva-portal.org The process efficiency, which accounts for both matrix effects and recovery, was found to be acceptable within ±25% of the target area at low and high concentrations in another study. diva-portal.org

Strategies to mitigate matrix effects include optimizing the sample cleanup procedure, modifying chromatographic conditions to separate the analyte from interfering components, and using a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.

The table below outlines the evaluation of matrix effects in an analytical method for this compound.

| Parameter | Concentration Level | Number of Sources | Acceptance Criteria | Outcome |

| Matrix Effect | Low (1 ng/mL) | 10 different negative matrix sources | Within ±25% of target area | Acceptable |

| High (10 ng/mL) | 10 different negative matrix sources | Within ±25% of target area | Acceptable | |

| Process Efficiency | Low (1 ng/mL) | 10 different negative matrix sources | Within ±25% of target area | Acceptable |

| High (80 ng/mL) | 10 different negative matrix sources | Within ±25% of target area | Acceptable |

Data based on a validation study for this compound in human blood. diva-portal.org

Stability Studies of this compound in Analytical Samples

The stability of an analyte in a biological matrix under various storage and handling conditions is a critical parameter to assess during method validation. Degradation of the analyte can lead to underestimation of its concentration. For this compound, stability studies are conducted to ensure that the measured concentration accurately reflects the concentration at the time of sample collection.

These studies typically evaluate the stability of the analyte under different conditions, including:

Autosampler Stability: To assess stability in the analytical instrument over the duration of a typical run.

Short-Term (Bench-Top) Stability: To evaluate stability at room temperature for a period that might be encountered during sample processing.

Long-Term Storage Stability: To determine the stability of the analyte in frozen samples over an extended period. fda.gov

Freeze-Thaw Stability: To assess the impact of repeated freezing and thawing cycles on the analyte's concentration. fda.gov

In a validated method for this compound, the stability of the analyte at two different concentrations in the autosampler was confirmed for up to 72 hours, with a difference of no more than ±20% from the initial measurement at time zero. diva-portal.orgdiva-portal.org Another study demonstrated the long-term storage stability of oxycodone and its metabolites in human plasma at approximately -20°C for up to 22 months. fda.gov

The following table summarizes the results of stability studies for this compound.

| Stability Condition | Duration | Concentration Levels | Result | Acceptance Criteria |

| Autosampler Stability | 24, 48, 72 hours | Low, High | No more than ±20% difference from T0 | No more than ±20% difference |

| Long-Term Storage | 22 months | Not specified for this compound specifically | Stable | Not specified |

| Freeze-Thaw Cycles | 15 cycles | Not specified for this compound specifically | Stable | Not specified |

Data sourced from studies on the stability of oxycodone and its metabolites. diva-portal.orgdiva-portal.orgfda.gov

Role of this compound as a Certified Reference Material (CRM)

A Certified Reference Material (CRM) is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties. edqm.eu It is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. edqm.eu this compound, when available as a CRM, plays a fundamental role in analytical chemistry.

Applications in Analytical Method Development and Validation

The development and validation of robust and reliable analytical methods for this compound are heavily reliant on the availability of high-purity CRMs. These reference materials are essential for:

Calibration: Preparing calibration curves to quantify the concentration of this compound in unknown samples. iaea.org

Method Validation: Assessing key validation parameters such as accuracy, precision, linearity, and specificity. iaea.orgnoramco.com

Quality Control: Preparing QC samples to monitor the performance of the analytical method on an ongoing basis. edqm.eu

The use of a well-characterized CRM ensures that the results obtained from the analytical method are accurate and can be confidently compared across different laboratories and over time.

Ensuring Traceability and Quality Control in Research

Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. edqm.eu The use of a this compound CRM provides this traceability, linking the measurement results to a recognized standard. This is crucial for ensuring the quality and comparability of data in research settings, particularly in studies investigating the pharmacokinetics and metabolism of oxycodone. By using a CRM, researchers can have a high degree of confidence in the accuracy of their findings. european-accreditation.org

Standards for Metabolite Identification and Quantification

The unambiguous identification and accurate quantification of metabolites are critical in various scientific disciplines. A this compound CRM serves as the definitive standard for this purpose. diva-portal.org In techniques like LC-MS/MS, the retention time and mass spectral data of the CRM are compared with those obtained from an unknown sample to confirm the identity of this compound. For quantification, the response of the analyte in the sample is compared to the calibration curve generated using the CRM. diva-portal.org The availability of such standards is indispensable for forensic investigations, clinical diagnostics, and research aimed at understanding the metabolic fate of oxycodone.

Development of Novel Analytical Approaches

The development of novel analytical approaches for this compound is driven by the need for precise and comprehensive characterization, particularly in the context of forensic toxicology and metabolic research. As a metabolite of the widely used opioid oxycodone, its accurate identification and quantification are crucial for understanding oxycodone's metabolic fate. caymanchem.com Advanced techniques are necessary to differentiate it from structurally similar isomers, such as 6beta-oxycodol, and other metabolites. diva-portal.orgdiva-portal.org Research has focused on creating highly sensitive methods, like liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of this compound in biological matrices such as blood and urine. diva-portal.orgdiva-portal.org These methods are foundational for pharmacokinetic studies and serve as a basis for the development of more sophisticated characterization technologies. diva-portal.orgdiva-portal.org

Advanced spectroscopic methods are indispensable for the unambiguous structural elucidation and characterization of reference standards for compounds like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups, confirming its identity and purity. rsc.orguci.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for determining the precise three-dimensional structure of organic molecules. mdpi.com For this compound, ¹H NMR would identify the chemical environment of each proton, while ¹³C NMR would characterize the carbon skeleton. rsc.org Advanced 2D NMR techniques like COSY, HMQC, and HMBC can establish connectivity between protons and carbons, which is essential for assigning specific signals and confirming the stereochemistry at the C-6 position that defines the compound as the alpha epimer. uci.edu

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.orgmdpi.com The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The presence of hydroxyl (-OH), ether (C-O-C), and amine groups would generate distinct peaks, providing a unique spectral fingerprint for the molecule. rsc.org

Below is a table of expected spectroscopic data for this compound based on its known chemical structure and general principles of spectroscopy.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | ~6.5-7.0 ppm | Protons on the aromatic ring of the morphinan (B1239233) structure. rsc.org |

| -OCH₃ Protons | ~3.8 ppm | Singlet corresponding to the methoxy (B1213986) group protons. rsc.org | |

| N-CH₃ Protons | ~2.4 ppm | Singlet corresponding to the N-methyl group protons. rsc.org | |

| -OH Protons | Broad, variable | Signals for the C-6 and C-14 hydroxyl groups; position is concentration and solvent dependent. | |

| ¹³C NMR | Aromatic Carbons | ~110-150 ppm | Carbon atoms within the aromatic ring system. rsc.org |

| Carbonyl Carbon (C=O) | Not Applicable | Absence of a ketone at C-6 distinguishes it from oxycodone. nih.gov | |

| -OCH₃ Carbon | ~56 ppm | Carbon of the methoxy group. rsc.org | |

| N-CH₃ Carbon | ~43 ppm | Carbon of the N-methyl group. | |

| FT-IR | O-H Stretch | ~3200-3600 cm⁻¹ (broad) | Characteristic of the hydroxyl (alcohol) groups. rsc.org |

| C-H Stretch (aromatic) | ~3000-3100 cm⁻¹ | Stretching vibrations of C-H bonds on the aromatic ring. | |

| C-H Stretch (aliphatic) | ~2850-3000 cm⁻¹ | Stretching vibrations of C-H bonds in the saturated parts of the molecule. |

The study of this compound is significantly enhanced by its integration into multi-omics workflows, particularly metabolomics. metabolon.com Multi-omics combines data from different biological layers (e.g., genomics, proteomics, metabolomics) to provide a holistic view of a biological system. metabolon.comelifesciences.org In the context of oxycodone metabolism, this approach allows researchers to move beyond the analysis of a single compound and profile a wide array of related metabolites simultaneously. ihuican.org

Metabolomics, the large-scale study of small molecules or metabolites, is especially relevant. metabolon.com By using high-resolution mass spectrometry coupled with chromatography, researchers can create detailed metabolic profiles from biological samples. ihuican.org This profiling is crucial for understanding the complex pathways of drug metabolism, where parent drugs like oxycodone are converted into numerous metabolites, including this compound, 6beta-oxycodol, noroxycodone, and oxymorphone. wikipedia.org

Analyzing the complete panel of these metabolites provides a comprehensive "metabolic signature." This signature can reveal interindividual variability in drug metabolism, often influenced by genetic factors (pharmacogenomics), and can be used as a diagnostic tool in forensic toxicology to better interpret drug findings. diva-portal.org Emerging fields like postmortem metabolomics may use such profiles to help determine the cause of death in suspected overdose cases. diva-portal.org The integration of metabolomic data with other omics data can further elucidate the mechanisms behind adverse drug reactions and help in the development of personalized medicine. metabolon.comelifesciences.org

Table 2: Role of Multi-Omics in the Analysis of this compound and Oxycodone Metabolism

| 'Omics' Technology | Molecules Analyzed | Application to this compound Research |

|---|---|---|

| Genomics | DNA | Identifies genetic variations (e.g., in CYP450 enzymes) that influence the rate at which oxycodone is converted to its metabolites, including this compound. |

| Transcriptomics | RNA | Measures gene expression levels to understand how cells respond to oxycodone exposure and regulate metabolic pathways. |

| Proteomics | Proteins | Quantifies the levels of metabolic enzymes (e.g., CYP3A4, UGTs) directly involved in the formation and clearance of this compound and other metabolites. wikipedia.org |

| Metabolomics | Metabolites (small molecules) | Directly measures the concentrations of this compound, oxycodone, and other related metabolites in biological fluids to create a comprehensive metabolic profile. ihuican.orgnightingalehealth.com |

Mechanistic Biochemical Studies of 6alpha Oxycodol Non Clinical

Molecular Interactions with Opioid Receptors

The interaction of 6alpha-Oxycodol with opioid receptors, particularly the mu-opioid receptor (MOR), is a critical determinant of its activity. These interactions are characterized by specific binding affinities and the subsequent activation of intracellular signaling pathways.

This compound, a reduced metabolite of oxycodone, demonstrates a distinct binding profile at the mu-opioid receptor. pharmgkb.orgpharmgkb.org In vitro studies have shown that this compound has a reduced binding affinity for the MOR compared to its parent compound, oxycodone. pharmgkb.org This suggests that the structural modification at the 6-position, changing a ketone to a hydroxyl group, lessens the molecule's ability to bind to the receptor.

While specific Ki values for this compound are not widely reported in the literature, its affinity is known to be lower than that of both oxycodone and the more potent metabolite, oxymorphone. pharmgkb.org For context, oxycodone itself has a lower affinity for the MOR compared to morphine, often cited as being 5 to 40 times lower depending on the specific assay. dolor.org.cofrontiersin.org Oxymorphone, another primary metabolite of oxycodone, exhibits an almost fifty-fold higher affinity for the MOR than oxycodone. dolor.org.co

| Compound | Relative Binding Affinity to Mu-Opioid Receptor (MOR) |

|---|---|

| Oxymorphone | Very High |

| Morphine | High |

| Oxycodone | Moderate |

| This compound | Reduced/Low |

| Noroxycodone | Low |

Opioid receptors, including the MOR, are a class of G-protein coupled receptors (GPCRs). nih.govnih.govaimspress.com The binding of an agonist to a GPCR initiates a conformational change in the receptor, which in turn activates intracellular G-proteins. biorxiv.orgcecam.org For opioid agonists, this typically involves the activation of the Gi/o family of G-proteins, leading to downstream cellular effects such as the inhibition of adenylyl cyclase and regulation of ion channels. nih.gov

Studies investigating the ability of oxycodone and its metabolites to activate G-proteins have found that oxycodone acts as a partial agonist. pharmgkb.org The metabolite oxymorphone shows a significantly greater potency—30 to 40 times that of oxycodone—in activating G-proteins coupled to the MOR. pharmgkb.org Given that this compound has a reduced binding affinity compared to oxycodone, it is inferred that its potency for G-protein activation is also correspondingly lower. pharmgkb.org The efficacy of an opioid in producing a biological response is directly related to its ability to promote this G-protein activation. dolor.org.cofrontiersin.org

The binding profile of this compound is best understood in comparison to its parent compound and other related opioids. Oxycodone is a relatively selective mu-opioid receptor agonist, with significantly lower affinity for the kappa (KOR) and delta (DOR) opioid receptors. pharmgkb.orgdolor.org.cofrontiersin.org Its primary metabolites exhibit a wide range of affinities for the MOR.

Oxymorphone has a much higher affinity for the MOR than oxycodone. pharmgkb.orgdolor.org.co Conversely, noroxycodone, another primary metabolite, has a binding affinity that is about four times lower than that of oxycodone. dolor.org.co The reduced metabolites, including this compound and its stereoisomer 6beta-oxycodol (B163103), also have diminished binding affinities for the MOR when compared to oxycodone. pharmgkb.org

| Compound | Receptor Target | Relative MOR Affinity vs. Oxycodone | Reference |

|---|---|---|---|

| Oxycodone | μ-opioid receptor (MOR) | Baseline | pharmgkb.orgdolor.org.co |

| Oxymorphone | μ-opioid receptor (MOR) | ~50x Higher | dolor.org.co |

| Noroxycodone | μ-opioid receptor (MOR) | ~4x Lower | dolor.org.co |

| This compound | μ-opioid receptor (MOR) | Reduced | pharmgkb.org |

| Morphine | μ-opioid receptor (MOR) | 5-40x Higher | dolor.org.cofrontiersin.org |

Computational Chemistry and Molecular Modeling Studies

Computational methods provide valuable insights into how the molecular structure of a compound like this compound influences its interaction with receptor proteins.

The structure-activity relationship (SAR) for morphinan-based opioids is complex, with small structural changes often leading to significant differences in pharmacological activity. For 14-hydroxymorphinans like this compound, key structural features dictate receptor affinity and efficacy.

The presence and orientation of the hydroxyl group at the C-6 position are significant. High-field 1H NMR studies have revealed that in epoxymorphinan opioids with a 6α-hydroxyl group and a 14-hydroxyl group (such as α-oxymorphol, a related compound), the C ring of the morphinan (B1239233) skeleton adopts a twist-boat conformation. researchgate.net This is in contrast to the chair conformation seen in compounds without the 14-hydroxyl group. researchgate.net This conformational difference can significantly impact how the molecule fits into the binding pocket of the opioid receptor, thereby influencing its binding affinity. The change from a 6-keto group (in oxycodone) to a 6α-hydroxyl group (in this compound) alters the electronic and steric properties of this region of the molecule, generally leading to reduced affinity. pharmgkb.orgmdpi.com

While specific molecular docking studies for this compound are not prominently featured in published literature, the principles can be inferred from simulations of related opioids with the mu-opioid receptor. nrfhh.complos.org Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nrfhh.commdpi.com

Conformational Analysis and Energetic Profiles of this compound

The three-dimensional arrangement of atoms in a molecule, known as its conformation, is crucial for its biological activity. For a molecule like this compound, which is a metabolite of the potent opioid analgesic oxycodone, its specific shape dictates how it interacts with biological targets such as receptors and enzymes. The study of the different possible spatial arrangements of a molecule and their corresponding energy levels is known as conformational analysis.

The molecular structure of oxycodone, the precursor to this compound, consists of a rigid framework of two planar rings and two aliphatic rings, with four chiral centers. nih.gov This complex structure limits the molecule's conformational freedom. The conversion of oxycodone to this compound involves the reduction of the ketone group at the C6 position to a hydroxyl group with an alpha orientation. This change from a planar ketone to a tetrahedral alcohol group introduces a new stereocenter and alters the local topography of the molecule.

Detailed conformational analysis and energetic profiling of this compound, specifically, are not extensively documented in publicly available scientific literature. Such studies would typically involve computational chemistry methods, such as molecular mechanics or quantum mechanics calculations, to determine the relative energies of different conformers. These calculations would identify the most stable, low-energy conformations that the molecule is likely to adopt. Experimental techniques like X-ray crystallography or advanced Nuclear Magnetic Resonance (NMR) spectroscopy could also provide insights into its solid-state or solution-phase structure. bioivt.com

Enzymatic Reaction Mechanisms Involving this compound

This compound is a known metabolite of oxycodone, formed through a reductive metabolic pathway. tga.gov.audrugbank.commdpi.com Specifically, it is the product of the 6-keto reduction of its parent compound, oxycodone. mdpi.comamegroups.cndiva-portal.org This biotransformation is a minor metabolic pathway for oxycodone, with the major routes being N-demethylation by CYP3A4 and O-demethylation by CYP2D6. mdpi.com The formation of this compound, along with its stereoisomer 6beta-Oxycodol, accounts for a smaller fraction of oxycodone metabolism. mdpi.comamegroups.cn

The enzymes responsible for this 6-keto reduction have not been definitively established in all literature, sometimes being referred to as "unknown enzymes". drugbank.comfda.gov However, this type of reaction, the reduction of a carbonyl group, is typically catalyzed by a class of enzymes known as carbonyl reductases or ketoreductases. nih.govnih.gov These enzymes are part of the short-chain dehydrogenases/reductases (SDR) family and utilize cofactors like NADPH to reduce carbonyl compounds. nih.gov In vitro studies using human liver cytosol and S9 fractions, which contain cytosolic enzymes, have demonstrated the formation of this compound from oxycodone, supporting the role of these types of enzymes. nih.gov

Studies on Enzyme Stereoselectivity and Substrate Recognition

The reduction of the C6-keto group of oxycodone can result in two different stereoisomers: this compound and 6beta-Oxycodol. The stereochemical outcome of this reaction is determined by the stereoselectivity of the enzyme(s) involved.

A study utilizing capillary electrophoresis to separate the diastereoisomers of 6-oxycodol found that the 6-keto-reduction of oxycodone is stereoselective. nih.gov In in vitro incubations with human liver cytosol and the S9 fraction, the formation of the alpha-isomer, this compound, was predominant. nih.gov This suggests that the active site of the responsible reductase enzyme preferentially directs the hydride attack from a specific face of the carbonyl group, leading to the alpha configuration of the resulting hydroxyl group. Interestingly, the same study noted that in urine samples from patients treated with oxycodone, the beta-isomer was excreted in higher amounts than the alpha-isomer, indicating that other in vivo processes, such as differential metabolism or excretion of the two isomers, may influence their final urinary concentrations. nih.gov

Carbonyl reductases are known for their broad and sometimes overlapping substrate specificity, acting on a wide range of endogenous and xenobiotic compounds. nih.gov The recognition of oxycodone as a substrate by these enzymes likely involves the interaction of the morphinan backbone with the enzyme's active site. The active site of a carbonyl reductase typically contains a binding pocket that accommodates the substrate in a specific orientation relative to the NADPH cofactor, facilitating the hydride transfer to the carbonyl carbon. nih.gov Specific residues within the active site would be responsible for recognizing and binding the oxycodone molecule.

Investigation of Enzyme Inhibition or Induction by this compound or its Precursors

There is no direct evidence in the reviewed literature to suggest that this compound itself is a significant inhibitor or inducer of metabolic enzymes. However, the metabolism of its precursor, oxycodone, is well-known to be influenced by inhibitors and inducers of the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP2D6. fda.govpharmgkb.orgbpac.org.nznih.gov Since the formation of this compound is a downstream metabolic step, any substance that alters the primary metabolism of oxycodone will consequently affect the amount of substrate available for the 6-keto reduction pathway.

Enzyme Inhibition of Oxycodone Metabolism

Enzyme Induction of Oxycodone Metabolism

Inducers of CYP3A4 can increase the metabolism of oxycodone, leading to lower plasma concentrations and potentially reduced efficacy. fda.govbpac.org.nzpharmacytimes.com This accelerated metabolism via the CYP3A4 pathway would likely decrease the amount of oxycodone available for conversion to this compound.

In vitro studies have shown that oxycodone itself does not significantly inhibit the activity of several major P450 isozymes, including CYP1A2, CYP2A6, CYP2C19, CYP2D6, and CYP3A4. tga.gov.au

The following table summarizes some of the known inhibitors and inducers of the primary enzymes responsible for metabolizing oxycodone, the precursor to this compound.

| Interaction Type | Enzyme | Examples of Interacting Substances | Effect on Oxycodone |